molecular formula C23H18FN3O4 B286258 2-[(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

2-[(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B286258
M. Wt: 419.4 g/mol
InChI Key: LLPVAGRKQJABFL-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidinone core, and a substituted acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the imidazolidinone core: This step involves the condensation of urea or its derivatives with suitable aldehydes or ketones.

    Coupling of the furan and imidazolidinone units: This is usually done via a condensation reaction, often catalyzed by acids or bases.

    Introduction of the acetamide group: This can be accomplished through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The imidazolidinone core can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Oxidized furans and imidazolidinones.

    Reduction: Amines and reduced imidazolidinones.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4E)-4-(furan-2-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
  • 2-[(4E)-4-(furan-2-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide

Uniqueness

The presence of the 4-fluorophenyl group in 2-[(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide distinguishes it from similar compounds, potentially imparting unique electronic and steric properties that could influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H18FN3O4

Molecular Weight

419.4 g/mol

IUPAC Name

2-[(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H18FN3O4/c1-14-2-8-17(9-3-14)25-21(28)13-27-22(29)19(26-23(27)30)12-18-10-11-20(31-18)15-4-6-16(24)7-5-15/h2-12H,13H2,1H3,(H,25,28)(H,26,30)/b19-12+

InChI Key

LLPVAGRKQJABFL-XDHOZWIPSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)NC2=O

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)NC2=O

Origin of Product

United States

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